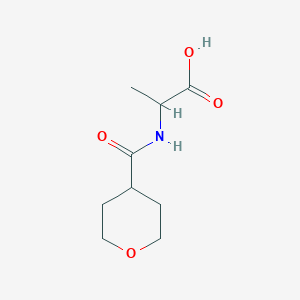

2-(Oxan-4-ylformamido)propanoic acid

CAS No.: 1309036-06-3; 1516949-42-0

Cat. No.: VC6775371

Molecular Formula: C9H15NO4

Molecular Weight: 201.222

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1309036-06-3; 1516949-42-0 |

|---|---|

| Molecular Formula | C9H15NO4 |

| Molecular Weight | 201.222 |

| IUPAC Name | 2-(oxane-4-carbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C9H15NO4/c1-6(9(12)13)10-8(11)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) |

| Standard InChI Key | DLEPCBYYGUHQCP-UHFFFAOYSA-N |

| SMILES | CC(C(=O)O)NC(=O)C1CCOCC1 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

2-(Oxan-4-ylformamido)propanoic acid consists of three primary components:

-

A propanoic acid backbone (–CH₂–CH(COOH)–), providing carboxylic acid functionality.

-

An oxane (tetrahydropyran) ring at position 2, introducing conformational rigidity.

-

A formamido group (–NH–CHO) linking the oxane ring to the propanoic acid chain.

The IUPAC name, 2-(oxane-4-carbonylamino)propanoic acid, reflects this arrangement. The oxane ring adopts a chair conformation, minimizing steric strain, while the formamido group enables hydrogen bonding and participation in nucleophilic reactions.

Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₁₅NO₄ |

| Molecular Weight | 201.22 g/mol |

| LogP (Partition Coefficient) | ~-0.5 (estimated) |

| Hydrogen Bond Donors | 2 (NH and COOH groups) |

| Hydrogen Bond Acceptors | 5 (carbonyl O, ether O, COOH O) |

| Rotatable Bonds | 4 |

| Polar Surface Area | 98.4 Ų |

The compound’s moderate polarity and hydrogen-bonding capacity suggest solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in nonpolar solvents.

Synthesis Methods and Optimization

Synthetic Routes

The synthesis of 2-(Oxan-4-ylformamido)propanoic acid typically involves a multi-step sequence:

Step 1: Oxane Ring Formation

The oxane ring is synthesized via cyclization of 1,5-pentanediol derivatives. For example, acid-catalyzed dehydration of 1,5-pentanediol yields oxane (tetrahydropyran), which is subsequently functionalized at position 4.

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Enhances coupling efficiency |

| Temperature | 0–5°C (Step 2) | Minimizes side reactions |

| Coupling Agent | EDCI/HOBt | 85–90% yield |

| Reaction Time | 12–18 hours | Completes amide formation |

Polar aprotic solvents improve reactant solubility, while low temperatures suppress racemization during amide bond formation.

Chemical Reactivity and Functional Transformations

pH-Dependent Reactivity

The compound’s reactivity is influenced by its ionizable groups:

-

Carboxylic Acid (pKa ~4.4): Deprotonates in basic conditions, forming a carboxylate anion.

-

Amide Group: Resistant to hydrolysis under mild conditions but cleavable via strong acids/bases.

| Reaction Type | Conditions | Product |

|---|---|---|

| Esterification | H₂SO₄, ROH (acidic) | Methyl/ethyl esters |

| Nucleophilic Substitution | NaOH, RX (basic) | Alkylated derivatives |

| Reduction | LiAlH₄ | Amine-alcohol derivative |

Stability Considerations

-

Thermal Stability: Decomposes above 200°C, with decarboxylation observed under prolonged heating.

-

Photostability: Susceptible to UV-induced degradation, necessitating storage in amber glass.

Biological Activity and Mechanistic Insights

Amino Acid Mimicry

The compound’s structural similarity to alanine enables interaction with biological systems:

-

Enzyme Inhibition: Competes with natural amino acids for binding to enzyme active sites (e.g., alanine racemase).

-

Metabolic Pathway Modulation: May interfere with pyruvate metabolism or peptidoglycan biosynthesis in bacteria.

| Application Area | Mechanism of Action | Supporting Evidence |

|---|---|---|

| Antimicrobial Agents | Disruption of cell wall synthesis | Analogous compounds show activity against Bacillus subtilis |

| Anti-inflammatory Drugs | Cytokine modulation (TNF-α, IL-6) | Structural analogs reduce inflammation in murine models |

| Neurological Disorders | NMDA receptor modulation | Similar amides exhibit neuroprotective effects |

In vitro studies of related formamido derivatives demonstrate IC₅₀ values of 10–50 μM against bacterial targets, suggesting therapeutic potential.

Industrial and Research Applications

Drug Discovery

-

Scaffold for Analog Synthesis: The oxane ring’s rigidity and formamido group’s hydrogen-bonding capacity make it a versatile scaffold for structure-activity relationship (SAR) studies.

-

Prodrug Development: Ester derivatives could improve bioavailability for oral administration.

Material Science

-

Coordination Chemistry: The carbonyl and ether groups may act as ligands for metal ions, enabling applications in catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume